![molecular formula C20H17N5O3S B2535990 3-硝基-N-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 897612-51-0](/img/structure/B2535990.png)

3-硝基-N-(2-(2-(邻甲苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitro-1,2,4-triazol-5-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

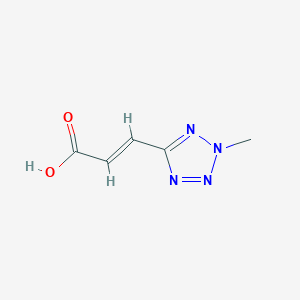

Molecular Structure Analysis

The molecular structure of NTO contains a heterocyclic ring . Organic compounds that are mainly used as high energetic materials are rich in nitrogen content and more often than not contain nitro, azide, and/or hydrazino groups in their structure .Chemical Reactions Analysis

The initial decomposition mechanism of NTO under shock loading has been studied using a reactive molecular dynamic (ReaxFF-MD) study . The most frequent chain reactions that occurred before NTO decomposition was the unimolecular NTO merged into clusters .Physical and Chemical Properties Analysis

NTO is a low sensitive and thermally stable high energetic material . It has excellent combustion/detonation properties, high density, and positive oxygen balance, as well as good thermal stability .科学研究应用

- NTO (5-硝基-3H-1,2,4-三唑-3-酮),该化合物的衍生物,是一种低敏感、热稳定的高含能材料。 它已被探索作为高敏感炸药的潜在替代品,因为它具有更高的稳定性和对外部力的不敏感性 .

- 研究人员已经研究了含有 NTO 的配方的非敏感弹药炸药 (IMX) 组合物,将 NTO 与其他试剂如 2,4-二硝基茴香醚 (DNAN) 相结合,以在保持安全性的同时提高性能 .

- 了解 NTO 在环境中的归宿至关重要。研究人员已经研究了模拟阳光下 NTO 的光降解机制和产物。 NTO 会产生单线态氧,其降解速率随着水中溶解氧含量的增加而增加 .

- NTO 及其相关化合物是开发高性能含能材料更广泛努力的一部分。研究人员正在寻找具有优异燃烧/爆轰性能、高密度和正氧平衡的化合物。 NTO 的结构使其成为此类应用的有吸引力的候选者 .

- 研究集中在增强 NTO 的热稳定性和分解特性。金属氧化物和其他催化剂已被探索用于改变其分解温度。 了解这些机制有助于设计更安全、更高效的含能材料 .

- NTO 属于富氮杂环化合物家族。其独特的环状结构有助于其稳定性和不敏感性。 研究人员继续探索新型杂环化合物用于各种应用,包括炸药和推进剂 .

- 纳米材料在提高含能材料的性能方面发挥着作用。研究人员正在研究基于 NTO 的纳米复合材料及其行为。 通过在纳米尺度上调整 NTO 的性能,他们旨在提高安全性、稳定性和整体有效性 .

含能材料和炸药研究

光降解研究

富氮化合物合成

催化和热分解增强

杂环化学和富氮环

材料科学和纳米技术

作用机制

Target of Action

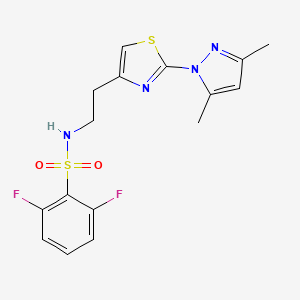

Compounds with thiazole rings have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with biological targets.

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence their bioavailability.

Result of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) , suggesting that they may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sunlight can affect the degradation of similar compounds . .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-13-5-2-3-8-17(13)18-22-20-24(23-18)16(12-29-20)9-10-21-19(26)14-6-4-7-15(11-14)25(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQUNSAWCMUOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![2-(2-{3-[3-Methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2535918.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)